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Compound of Interest

Compound Name: 4-(Morpholinomethyl)benzoic acid

cat. No.: B107514

An In-Depth Technical Guide to the Physicochemical Properties of 4-
(Morpholinomethyl)benzoic acid (CAS 62642-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinomethyl)benzoic acid, identified by the CAS Registry Number 62642-62-0, is a
heterocyclic building block with potential applications in pharmaceutical and chemical research.
Its unique structure, combining a benzoic acid moiety with a morpholine ring, imparts specific
physicochemical characteristics that are crucial for its behavior in biological and chemical
systems. Understanding these properties is paramount for scientists engaged in drug discovery
and development, as they fundamentally influence a compound's solubility, absorption,
distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive
overview of the known physicochemical data for 4-(Morpholinomethyl)benzoic acid and
details the standard methodologies for determining key parameters that are not yet fully
characterized.

Core Physicochemical Data

The fundamental physicochemical properties of 4-(Morpholinomethyl)benzoic acid are
summarized below. While some parameters have been experimentally determined, others
remain to be fully quantified.
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Property Value Source(s)

CAS Registry Number 62642-62-0 [1112][3]
Molecular Formula C12H1sNOs3 [L12141s1e1718l
Molecular Weight 221.25 g/mol [21[4]1151[7118]
Appearance Off-white solid [4]

Melting Point 180.3 - 183 °C [21[31[4][9]

- Soluble (Qualitative); 61.8
Water Solubility o [4161[9]
mg/mL (Quantitative)

Boiling Point Data not available [4][10][11]
Density Data not available [4]

Vapor Pressure Data not available [419]

pKa Data not available

LogP Data not available

Experimental Protocols for Key Physicochemical
Parameters

For a comprehensive understanding of a drug candidate's potential, it is essential to determine
a full profile of its physicochemical properties. The following sections detail the standard, self-
validating experimental protocols for determining the acid dissociation constant (pKa), the
octanol-water partition coefficient (LogP), water solubility, and density of a solid compound like
4-(Morpholinomethyl)benzoic acid.

Determination of the Acid Dissociation Constant (pKa)

Significance in Drug Development: The pKa value is a critical determinant of a drug's behavior
in the physiological pH range.[12] It dictates the degree of ionization of the molecule, which in
turn profoundly affects its aqueous solubility, membrane permeability, and binding to its
biological target.[9][13] For 4-(Morpholinomethyl)benzoic acid, which contains both a
carboxylic acid and a tertiary amine (morpholine), determining the pKa values for both
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functional groups is essential for predicting its absorption in the gastrointestinal tract and its
distribution in the body.[1][5]

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[14] It
involves monitoring the pH of a solution of the compound as a titrant of known concentration is
incrementally added.

Step-by-Step Methodology:

o Sample Preparation: Accurately weigh a sample of 4-(Morpholinomethyl)benzoic acid and
dissolve it in a known volume of deionized water to create a solution of known concentration.

 Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and
10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the
calibrated pH electrode.

e Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,
precise increments using a burette. After each addition, allow the pH to stabilize and record
the pH value and the volume of titrant added.

o Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a
titration curve. The pKa can be determined from the half-equivalence point, which is the point
on the curve where half of the acid has been neutralized. For a compound with multiple
ionizable groups, multiple inflection points and half-equivalence points will be observed.
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Workflow for pKa determination via potentiometric titration.

Determination of the Octanol-Water Partition Coefficient
(LogP)

Significance in Drug Development: The LogP value is a measure of a compound's lipophilicity,

which is its ability to partition between an oily (lipid) and an agueous phase.[7][15] This property
is a key predictor of a drug's ability to cross biological membranes, such as the intestinal wall
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and the blood-brain barrier.[16][17] A balanced LogP is often sought to ensure adequate
absorption and distribution without excessive accumulation in fatty tissues.[18]

Recommended Protocol: OECD Guideline 107 - Shake Flask Method

The shake flask method is the classical and most reliable method for determining LogP values
in the range of -2 to 4.[19][20]

Step-by-Step Methodology:

e Solvent Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with
water and the water with n-octanol by shaking them together for 24 hours, followed by
separation.

o Sample Preparation: Prepare a stock solution of 4-(Morpholinomethyl)benzoic acid in one
of the pre-saturated solvents. Since this compound is ionizable, the aqueous phase should
be buffered to a pH where the molecule is predominantly in its non-ionized form (at least one
pH unit away from the pKa).[21]

 Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and
the buffered aqueous phase. Add a small amount of the stock solution.

o Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is
reached (typically for several hours).

o Phase Separation: Separate the n-octanol and aqueous phases, usually by centrifugation to
ensure a clean separation.

o Concentration Analysis: Accurately determine the concentration of the compound in each
phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-
Performance Liquid Chromatography (HPLC).

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm
of P.
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Workflow for LogP determination using the Shake Flask method.

Determination of Aqueous Solubility
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Significance in Drug Development: Aqueous solubility is a prerequisite for the absorption of
orally administered drugs.[11][22] A drug must dissolve in the gastrointestinal fluids before it
can be absorbed into the bloodstream.[23] Poor aqueous solubility is a major challenge in drug
development, often leading to low and variable bioavailability.[24][25]

Recommended Protocol: OECD Guideline 105 - Flask Method

The flask method is suitable for compounds with solubilities above 10~2 g/L and involves
determining the saturation mass concentration of the substance in water at a given
temperature.[2][3][26]

Step-by-Step Methodology:

o System Setup: Place a sufficient amount of 4-(Morpholinomethyl)benzoic acid into a flask
containing a known volume of deionized water. The amount should be in excess of its
expected solubility to ensure a saturated solution is formed.

o Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a prolonged period
(e.g., 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Allow the mixture to settle, then separate the solid and liquid phases by
centrifugation or filtration.

o Concentration Analysis: Determine the concentration of the dissolved compound in the clear
agueous phase using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

e Result: The measured concentration represents the aqueous solubility of the compound at
the specified temperature. The experiment should be repeated to ensure reproducibility.

Determination of Solid Density

Significance in Pharmaceutical Formulation: The density of a solid active pharmaceutical
ingredient (API) is a critical parameter in formulation development, particularly for solid dosage
forms like tablets and capsules.[8] Bulk density and tapped density influence powder flowability,
compressibility, and the final dosage form's uniformity and hardness.[6][27][28]

Recommended Protocol: Gas Pycnometry
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Gas pycnometry is a highly accurate method for determining the true density of a solid powder
by measuring the volume of the solid via gas displacement.[10]

Step-by-Step Methodology:

Sample Preparation: Accurately weigh a sample of the dry 4-(Morpholinomethyl)benzoic
acid powder.

o Measurement: Place the weighed sample into the sample chamber of the gas pycnhometer.

o Gas Expansion: The instrument fills a reference chamber with an inert gas (typically helium)
to a known pressure. The gas is then expanded into the sample chamber.

o Pressure Measurement: The pressure is measured after the gas has expanded into the
sample chamber.

e Volume Calculation: Based on the pressure change and the known volumes of the
chambers, the instrument calculates the volume of the solid sample, excluding any pore
volume.

o Density Calculation: The density is calculated by dividing the mass of the sample by the
measured volume.

Conclusion: A Pathway to Comprehensive
Characterization

The provided data and methodologies offer a robust framework for the comprehensive
physicochemical characterization of 4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0).
While foundational data such as molecular weight and melting point are established, the true
potential of this compound in a drug development pipeline can only be unlocked through the
rigorous experimental determination of its pKa, LogP, aqueous solubility, and density. These
parameters are not mere data points; they are critical indicators that govern the
biopharmaceutical properties of a molecule. By employing the standardized, self-validating
protocols outlined in this guide, researchers can generate the high-quality, reliable data
necessary to make informed decisions, optimize formulations, and ultimately, accelerate the
journey from a promising molecule to a potential therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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